molecular formula C20H20N6O4S B15287303 (S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methyl-N-(4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiazol-2-yl)butanamide

(S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methyl-N-(4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiazol-2-yl)butanamide

カタログ番号: B15287303
分子量: 440.5 g/mol
InChIキー: OHVKUJISCPKSER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kif15-IN-2 is a small molecule inhibitor specifically designed to target Kinesin Family Member 15 (KIF15), a motor protein involved in mitotic spindle formation and cell division. KIF15 plays a crucial role in the separation of centrosomes and the formation of bipolar spindles during mitosis. Inhibition of KIF15 has been explored as a potential therapeutic strategy for cancer treatment, as it can disrupt cell division and induce apoptosis in cancer cells.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Kif15-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: The core structure of Kif15-IN-2 is synthesized through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity for KIF15.

    Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of Kif15-IN-2 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Kif15-IN-2 undergoes various chemical reactions, including:

    Oxidation: Kif15-IN-2 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions are commonly employed to introduce different functional groups to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Kif15-IN-2 with modified functional groups, which can be further explored for their biological activity and therapeutic potential.

科学的研究の応用

    Chemistry: Kif15-IN-2 serves as a valuable tool for studying the role of KIF15 in cell division and mitosis.

    Biology: The compound is used to investigate the molecular mechanisms underlying cancer cell proliferation and apoptosis.

    Medicine: Kif15-IN-2 is explored as a potential anticancer agent, particularly in cancers where KIF15 is overexpressed.

    Industry: The compound’s ability to inhibit KIF15 makes it a candidate for the development of novel cancer therapies.

作用機序

Kif15-IN-2 exerts its effects by binding to the motor domain of KIF15, thereby inhibiting its ATPase activity. This inhibition disrupts the formation of bipolar spindles during mitosis, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the DNA replication checkpoint and cell cycle regulation pathways.

類似化合物との比較

Kif15-IN-2 is compared with other KIF15 inhibitors such as KIF15-IN-1 and KIF11 inhibitors. While KIF15-IN-1 also targets KIF15, Kif15-IN-2 has shown higher specificity and potency in inhibiting KIF15. KIF11 inhibitors, on the other hand, target a different kinesin motor protein but share a similar mechanism of disrupting mitotic spindle formation.

List of Similar Compounds

  • KIF15-IN-1
  • KIF11 inhibitors
  • TPX2 inhibitors

Kif15-IN-2 stands out due to its higher specificity for KIF15 and its potential for use in targeted cancer therapies.

特性

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methyl-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S/c1-9(2)14(26-18(28)12-7-5-6-8-13(12)22-20(26)29)16(27)23-19-21-10(3)15(31-19)17-25-24-11(4)30-17/h5-9,14H,1-4H3,(H,22,29)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVKUJISCPKSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。